leachianone G(1-)
CAS No.:
Cat. No.: VC1938395
Molecular Formula: C20H19O6-
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19O6- |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
| Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |
| Standard InChI Key | VBOYLFNGTSLAAZ-SFHVURJKSA-M |
| Isomeric SMILES | CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
| Canonical SMILES | CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Leachianone G(1-) possesses distinct chemical properties that define its behavior in biological systems. The molecule has a molecular formula of C₂₀H₁₉O₆⁻ and a molecular weight of 355.4 g/mol . Its IUPAC name is (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate, which describes its complex structural arrangement.
The compound features a basic flavanone skeleton with several key modifications: a prenyl (3-methylbut-2-enyl) group at position 8, hydroxyl groups at positions 5, 2', and 4', and the characteristic negative charge at position 7 . This structure gives the compound its unique chemical reactivity and biological properties.
Structural Information
The structure of leachianone G(1-) is characterized by specific chemical identifiers that facilitate its recognition and study. These include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉O₆⁻ |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
| Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |
| Standard InChIKey | VBOYLFNGTSLAAZ-SFHVURJKSA-M |
| SMILES | CC(=CCC1=C(C=C(C2=C1OC@@HC3=C(C=C(C=C3)O)O)O)[O-])C |
The structural features of leachianone G(1-) contribute significantly to its biological behavior and interactions with various cellular targets . The presence of the negative charge at position 7 alters the electron distribution within the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.
Biological Activities
Antiviral Properties
One of the most significant biological activities associated with leachianone G is its potent antiviral activity. Research has demonstrated that the parent compound exhibits an IC₅₀ value of 1.6 μg/ml against herpes simplex type 1 (HSV-1) . Although studies specifically on leachianone G(1-) are more limited, the conjugate base is expected to retain some of these antiviral properties, potentially with modified efficacy due to its altered charge state.
The antiviral mechanism is believed to involve interference with viral replication processes, though the exact molecular interactions require further elucidation. This property positions leachianone G and its derivatives as potential candidates for development as antiviral agents.
Antioxidant Activities
Leachianone G demonstrates significant antioxidant potential in various assay systems, including ABTS, ONOO(-), and total reactive oxygen species (ROS) assays . These antioxidant properties suggest that both the parent compound and potentially its conjugate base could play a role in mitigating oxidative stress, which is implicated in numerous pathological conditions.
The antioxidant capabilities likely stem from the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals, a property that may be enhanced in the conjugate base form due to the increased electron density .
Metabolic Enzyme Inhibition
Research has identified that leachianone G shows inhibitory activities against pancreatic lipase, an enzyme critical for fat digestion and absorption . This property suggests potential applications in managing obesity and related metabolic disorders. The inhibition of pancreatic lipase could reduce dietary fat absorption, contributing to weight management strategies.
Whether leachianone G(1-) exhibits similar or enhanced enzyme inhibitory activities remains an area for further investigation, but the structural similarities suggest comparable biological effects with potentially modified potency .
| Compound | Key Structural Features | Documented Activities |
|---|---|---|
| Leachianone G | 8-prenyl, 2',4'-dihydroxyl groups | Antiviral, antioxidant, pancreatic lipase inhibition, neuroprotective effects |
| Kurarinone | Lavandulyl group at position 8 | Estrogenic activity |
| Kushenol A | Lavandulyl group, varied hydroxyl pattern | Estrogenic activity |
| Kushenol I | Lavandulyl group, varied hydroxyl pattern | Strong estrogenic response |
| Sophoraflavanone G | Lavandulyl group at position 8 | Estrogenic activity |
This comparison highlights the structural diversity within this class of compounds and the range of biological activities they exhibit, suggesting potential avenues for developing derivatives with enhanced specificity or efficacy .
Research Challenges and Gaps
Despite the promising biological activities of leachianone G(1-), several challenges and knowledge gaps exist in the current research landscape:
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Limited studies specifically focusing on the conjugate base form compared to the parent compound
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Incomplete understanding of the structure-activity relationships that govern biological effects
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Need for more comprehensive evaluations of pharmacokinetic and pharmacodynamic properties
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Limited information on potential toxicity and side effects
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Underdeveloped synthetic pathways for large-scale production
Addressing these gaps would significantly advance the potential applications of leachianone G(1-) in therapeutic contexts.
Synthesis and Production Methods
Chemical Synthesis
The synthesis of leachianone G, the parent compound of leachianone G(1-), typically involves chemical reactions utilizing flavonoid precursors. These synthetic approaches require carefully controlled reaction conditions, including specific temperature and pH parameters. Common solvents used in these processes include ethanol and methanol, which facilitate the extraction of the target compounds.
The deprotonation of leachianone G to produce leachianone G(1-) would typically involve treatment with an appropriate base under controlled conditions. This process must be carefully managed to ensure selective deprotonation of the 7-hydroxy group without affecting other functional groups in the molecule.
Purification Techniques
Industrial production of leachianone G and its derivatives often employs chromatographic techniques for purification. These may include:
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Column chromatography with silica gel or specialized resins
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High-performance liquid chromatography (HPLC)
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Preparative thin-layer chromatography
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Recrystallization procedures for final purification
These techniques are essential for obtaining the high-purity compounds required for research and potential pharmaceutical applications.
Natural Sources
While the synthetic pathways are important for controlled production, it's worth noting that the parent compound leachianone G is naturally occurring in certain plant species. Extraction from natural sources represents an alternative production method, though it typically yields smaller quantities and may require more extensive purification procedures.
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